1-[2-Amino-1-(3,4-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid 1-[2-Amino-1-(3,4-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 886363-96-8
VCID: VC3363145
InChI: InChI=1S/C15H22N2O4/c1-20-13-4-3-10(7-14(13)21-2)12(8-16)17-6-5-11(9-17)15(18)19/h3-4,7,11-12H,5-6,8-9,16H2,1-2H3,(H,18,19)
SMILES: COC1=C(C=C(C=C1)C(CN)N2CCC(C2)C(=O)O)OC
Molecular Formula: C15H22N2O4
Molecular Weight: 294.35 g/mol

1-[2-Amino-1-(3,4-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid

CAS No.: 886363-96-8

Cat. No.: VC3363145

Molecular Formula: C15H22N2O4

Molecular Weight: 294.35 g/mol

* For research use only. Not for human or veterinary use.

1-[2-Amino-1-(3,4-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid - 886363-96-8

Specification

CAS No. 886363-96-8
Molecular Formula C15H22N2O4
Molecular Weight 294.35 g/mol
IUPAC Name 1-[2-amino-1-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C15H22N2O4/c1-20-13-4-3-10(7-14(13)21-2)12(8-16)17-6-5-11(9-17)15(18)19/h3-4,7,11-12H,5-6,8-9,16H2,1-2H3,(H,18,19)
Standard InChI Key PMSFHMBZPILRRH-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(CN)N2CCC(C2)C(=O)O)OC
Canonical SMILES COC1=C(C=C(C=C1)C(CN)N2CCC(C2)C(=O)O)OC

Introduction

Chemical Identity and Structure

Basic Information

1-[2-Amino-1-(3,4-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid is characterized by a complex molecular structure featuring multiple functional groups. The free base form has the molecular formula C15H22N2O4 and a molecular weight of 294.35 g/mol . The compound also exists as a hydrochloride salt (1:1), identified by CAS number 1958063-13-2, which enhances its solubility in water and biological fluids .

The structural composition includes a pyrrolidine ring connected to a carboxylic acid group at the 3-position. This heterocyclic core is linked via nitrogen to a 3,4-dimethoxyphenyl group through an aminoethyl bridge. The presence of these structural elements contributes to its chemical reactivity and potential pharmacological properties.

Structural Identifiers

The compound can be identified through various chemical notations and identifiers that precisely define its molecular structure. These identifiers are essential for database searches and scientific reference.

Identifier TypeFree BaseHydrochloride Salt
CAS Number886363-96-81958063-13-2
Molecular FormulaC15H22N2O4C15H22N2O4·HCl
Molecular Weight294.35 g/mol330.81 g/mol (approx.)
IUPAC Name1-[2-amino-1-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid1-[2-amino-1-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid hydrochloride
InChI KeyNot fully provided in sourcesMVMZZPQEJVXBMV-UHFFFAOYSA-N

The compound's structure contains several key functional groups that determine its chemical behavior. The 3,4-dimethoxyphenyl group suggests potential interactions with biological targets, making it relevant for pharmaceutical research . The amino group contributes to the compound's basicity and ability to form hydrogen bonds, which influences its reactivity and potential biological activity .

Physical and Chemical Properties

Solubility Profile

The hydrochloride salt form of this compound demonstrates enhanced solubility in water and biological fluids compared to the free base . This improved solubility results from the protonation of the amine group, which increases the compound's polarity and hydrophilicity. This property is particularly important for pharmaceutical applications, as it can influence bioavailability and formulation strategies.

Chemical Reactivity

The chemical reactivity of 1-[2-Amino-1-(3,4-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid is determined by its functional groups. The presence of:

  • A carboxylic acid group capable of acid-base reactions and esterification

  • A primary amine group that can participate in various nucleophilic reactions

  • A tertiary amine in the pyrrolidine ring that contributes to the compound's basicity

  • Methoxy groups that influence the electron density of the aromatic ring

These functional groups provide multiple reaction sites for chemical modifications, making the compound versatile for synthetic chemistry applications.

Synthesis and Production

SupplierProduct ReferencePurityPackage SizesStatus
Unnamed Supplier10-F04116597.0%250mg, 1gAvailable
Unnamed Supplier3D-IDD06313Min. 95%500mg, 1gDiscontinued
Chemlyte SolutionsNot specified99.0%Grams, KilogramsAvailable
Dayang ChemNot specified98% MinAccording to client requirementAvailable
Hangzhou J&H Chemical Co., Ltd.Not specified98% minAccording to client requirementAvailable

The pricing information is limited, with one source indicating a price of 1,446.00 € for 1g of the compound with 97.0% purity .

Related Compounds and Structural Analogs

Structural Variants

Several related compounds share structural similarities with 1-[2-Amino-1-(3,4-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid. One notable variant is 1-[2-Amino-1-(2,5-dimethoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid dihydrochloride, which differs in the positioning of the methoxy groups on the phenyl ring (2,5- instead of 3,4-positions) and exists as a dihydrochloride salt.

Property3,4-Dimethoxy Derivative2,5-Dimethoxy Derivative
Molecular FormulaC15H22N2O4·HClC15H24Cl2N2O4
Molecular Weight330.81 g/mol (approx.)367.3 g/mol
Salt FormHydrochloride (1:1)Dihydrochloride
CAS Number1958063-13-2Not provided in search results
Structural Difference3,4-positioned methoxy groups2,5-positioned methoxy groups

Current Research and Future Perspectives

Research Limitations

The available search results provide limited information about current research specifically involving 1-[2-Amino-1-(3,4-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid. The compound appears to be primarily categorized as a chemical reagent or pharmaceutical intermediate rather than an extensively studied active compound. This suggests opportunities for further investigation into its properties and potential applications.

Future Research Directions

Based on the structural features of 1-[2-Amino-1-(3,4-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid, several promising research directions could be pursued:

  • Investigation of its potential biological activities, particularly given the presence of the 3,4-dimethoxyphenyl group which might confer interactions with biological targets

  • Exploration of structure-activity relationships through the synthesis and testing of structural analogs

  • Development of synthetic methodologies using this compound as an intermediate for more complex molecules

  • Studies of its potential applications in medicinal chemistry, particularly in therapeutic areas where similar structural motifs have shown promise

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